molecular formula C9H7F3O5 B11795478 Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate

Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate

Cat. No.: B11795478
M. Wt: 252.14 g/mol
InChI Key: JWZBJJWESGRAQH-UHFFFAOYSA-N
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Description

Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate is a high-purity, multifunctional furan derivative designed for advanced research and development. This compound serves as a critical synthetic intermediate, particularly in constructing complex organic frameworks and pharmaceuticals. Its molecular structure incorporates both a reactive furan dicarboxylate core and a metabolically stable trifluoromethyl (CF3) group, a feature known to enhance the properties of molecules in medicinal chemistry . This chemical is an invaluable diene in Diels-Alder reactions, a key transformation for building six-membered rings in natural product synthesis and materials science. The presence of the electron-withdrawing trifluoromethyl group can significantly modulate the reactivity and regioselectivity of the furan ring in such cycloadditions. Furthermore, the ester functional groups offer versatile synthetic handles for further derivatization, including hydrolysis to carboxylic acids or reduction to alcohols, enabling the creation of diverse molecular libraries. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7F3O5

Molecular Weight

252.14 g/mol

IUPAC Name

dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate

InChI

InChI=1S/C9H7F3O5/c1-15-7(13)4-3-17-6(9(10,11)12)5(4)8(14)16-2/h3H,1-2H3

InChI Key

JWZBJJWESGRAQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=C1C(=O)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate typically involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction conditions often involve the use of solvents such as 1,4-dioxane at elevated temperatures (e.g., 160°C) to achieve good yields .

Industrial Production Methods

Industrial production of dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

  • Diels-Alder Reactions : This compound can act as a diene or dienophile, facilitating the formation of cyclic compounds through [4+2] cycloaddition reactions. For instance, studies have shown that it can undergo Diels-Alder reactions with various dienophiles to yield polysubstituted furans .
  • Michael Addition : The compound's electron-rich furan ring makes it suitable for Michael addition reactions, leading to diverse products with potential applications in pharmaceuticals and agrochemicals .

Biological Applications

Potential Pharmaceutical Uses

The trifluoromethyl group in this compound enhances its biological activity, making it a subject of interest in medicinal chemistry. Some notable applications include:

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, compounds synthesized from this compound have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Building Blocks for Bioactive Compounds : The compound serves as a precursor for synthesizing biologically active molecules due to its structural similarity to known pharmaceuticals.

Material Science

Polymer Production

This compound is utilized in the production of polymers and resins. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. Applications include:

  • Coatings and Adhesives : The compound can be used to develop coatings that require high durability and resistance to solvents.
  • Specialty Polymers : Its unique functional groups allow for the design of specialty polymers with tailored properties for specific industrial applications .

Case Studies

Study Application Findings
Chen et al. (2019)Synthesis via Diels-Alder reactionsDemonstrated efficient synthesis of polysubstituted furans using this compound as a reactant .
Moustafa et al. (2021)Antimicrobial studiesShowed significant antibacterial activity of synthesized compounds derived from this compound against pathogenic bacteria .
RSC Advances (2019)Polymer applicationsInvestigated the use of this compound in developing high-performance coatings .

Mechanism of Action

The mechanism of action of dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its bioactivity and potential therapeutic applications. The compound may also participate in redox reactions, influencing cellular pathways and metabolic processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Dimethyl furan-3,4-dicarboxylate None (unsubstituted furan) C₈H₈O₅ Precursor for biobased polymers
Dimethyl 2-phenylfuran-3,4-dicarboxylate Phenyl (2) C₁₅H₁₂O₅ High-yield synthesis (up to 85%)
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate Amino (2), Methyl (5), Ethyl C₁₂H₁₅NO₅ Reactive intermediate for heterocycles
2-(Trifluoromethyl)furan-3,4-dicarboxylic acid -CF₃ (2), -COOH (3,4) C₇H₃F₃O₅ Acid form; potential for coordination
  • Electronic Effects: The -CF₃ group in the target compound reduces electron density at the furan ring compared to phenyl or amino substituents, influencing reactivity in electrophilic substitutions or cycloadditions .
  • Steric Effects: The bulky -CF₃ group may hinder reactions at the 2-position, whereas smaller substituents (e.g., amino) allow for further functionalization .

Physical and Chemical Properties

  • Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. For example, trifluoromethyl-containing dihydropyrans show unique reactivity under acidic conditions, suggesting similar robustness in the target compound .

Biological Activity

Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, drawing on various research findings.

The synthesis of this compound typically involves the reaction of dimethyl acetylenedicarboxylate with trifluoromethyl-substituted furan derivatives. The reaction conditions can significantly influence the yield and purity of the product. For instance, optimizing the reactant ratios and employing microwave irradiation can enhance yields significantly, often achieving moderate to good results ranging from 45% to 75% depending on the specific conditions used .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various furan derivatives, those with trifluoromethyl substitutions showed enhanced efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death . Table 1 summarizes key findings from various studies on its anticancer activity.

StudyCell LineIC50 (µM)Mechanism
HeLa12.5Caspase activation
MCF-715.0ROS generation
A54910.0Cell cycle arrest

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating significant antibacterial potential .

Case Study 2: Anticancer Effects

A recent study focused on the effects of this compound on lung cancer cells (A549). Results indicated that treatment with this compound at concentrations ranging from 5 to 20 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment .

Q & A

Q. What synthetic methodologies are reported for preparing dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate, and how can reaction conditions be optimized for yield?

Synthesis typically involves multi-step reactions, starting with functionalized furan precursors. For example, similar compounds (e.g., diethyl 2-amino-5-methylfuran-3,4-dicarboxylate) are synthesized via condensation of ethyl 2-cyanoacetate with ketones under basic conditions, followed by cyclization . Key parameters include:

  • Catalyst selection : Use of triethylamine or other bases to facilitate cyclization.
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity .
  • Temperature control : Reflux conditions (e.g., 80–100°C) improve ring formation but may require quenching to avoid side reactions.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the ester product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • NMR Spectroscopy :
    • ¹H NMR : Look for ester methyl protons (δ 3.8–4.0 ppm) and trifluoromethyl-coupled furan protons (δ 6.5–7.5 ppm, split due to CF₃ coupling) .
    • ¹³C NMR : Ester carbonyls (δ 165–170 ppm) and furan carbons (δ 110–150 ppm) confirm the backbone .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the furan ring in this compound?

The electron-withdrawing CF₃ group significantly polarizes the furan ring, reducing electron density at the 2-position and enhancing electrophilic substitution at the 5-position. Computational studies (e.g., DFT) on analogous trifluoromethyl-containing heterocycles show:

  • Increased acidity of adjacent protons due to inductive effects .
  • Stabilization of transition states in nucleophilic reactions (e.g., SNAr) via resonance delocalization .
    Experimental validation via Hammett substituent constants (σₘ) or frontier molecular orbital (FMO) analysis is recommended .

Q. What mechanistic insights exist for acid-catalyzed transformations of this compound, and how do reaction conditions dictate product selectivity?

Acid-catalyzed reactions (e.g., in trifluoroacetic acid or p-toluenesulfonic acid) can lead to ring-opening or rearrangement. For example:

  • In trifluoroacetic acid : Protonation of the furan oxygen triggers ring expansion, forming dihydropyran derivatives (observed in similar CF₃-substituted dihydropyrans) .
  • In milder acids : Selective ester hydrolysis or transesterification may occur.
    DFT calculations reveal that CF₃ stabilizes carbocation intermediates, favoring pathways with lower activation energy .

Q. Are there contradictions in reported reactivity data for this compound, and how can researchers resolve them?

Discrepancies arise in solvent-dependent reactivity. For instance:

  • Nonpolar solvents : Promote dimerization via Diels-Alder pathways.
  • Polar solvents : Stabilize monomeric forms but may accelerate hydrolysis.
    Cross-referencing kinetic data under standardized conditions (e.g., 0.1 M HCl in dioxane) and replicating control experiments from prior studies (e.g., ) are essential for validation.

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures .
  • Computational Validation : Employ Gaussian or ORCA for DFT-based mechanistic studies .
  • Analytical Cross-Check : Combine NMR, IR, and HRMS to confirm structural integrity, especially for regioisomeric byproducts .

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